4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its biological activity. The presence of a methyl and nitro group enhances its potential for various applications, particularly in drug development.
The compound can be synthesized through various chemical pathways, often involving the modification of existing pyridine derivatives. Research indicates that the synthesis of derivatives of pyrrolo[3,2-c]pyridine is an active area of study, with numerous publications detailing methods and biological evaluations .
4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is classified as a nitro-substituted heterocycle. It falls under the category of organic compounds with potential applications in pharmacology and medicinal chemistry, particularly as a scaffold for developing anticancer agents and kinase inhibitors.
The synthesis of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The reactions are typically carried out under controlled conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compounds.
The molecular structure of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine features:
The molecular formula for 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine is , with a molecular weight of approximately 168.16 g/mol. The compound's structural integrity can be analyzed using computational methods such as density functional theory (DFT) calculations.
4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine participates in various chemical reactions due to its electrophilic nitro group and nucleophilic sites on the nitrogen atoms within its structure.
Reactions involving this compound often require specific catalysts and conditions (e.g., temperature, solvent) to achieve desired outcomes efficiently.
The mechanism of action for compounds like 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of this compound exhibit significant anticancer activity by disrupting microtubule dynamics through binding at the colchicine site on tubulin .
The physical properties of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine include:
Chemical properties include:
Relevant physicochemical data can be evaluated using tools such as SwissADME for drug-likeness assessments .
4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine has potential applications in various fields:
The pyrrolo[3,2-c]pyridine ring system represents a privileged bicyclic heterocycle in medicinal chemistry, formed by the fusion of pyrrole and pyridine rings at specific bond positions. This scaffold is characterized by a 10-π-electron aromatic system that confers planarity and enables π-stacking interactions with biological targets. The specific 1H-pyrrolo[3,2-c]pyridine isomer positions the bridgehead nitrogen at the 4-position relative to the pyrrole nitrogen, creating an electron-rich system with distinct hydrogen bonding capabilities. This molecular architecture provides a versatile platform for designing bioactive compounds, as the scaffold offers multiple sites for strategic substitution while maintaining favorable physicochemical properties. The unsubstituted scaffold has a molecular weight of 132.14 g/mol, and introduction of methyl and nitro groups at the 4- and 3-positions, respectively, yields 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190319-83-5) with a molecular weight of 177.16 g/mol and the molecular formula C₈H₇N₃O₂ [1].
Table 1: Key Structural Features of Pyrrolo[3,2-c]Pyridine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Modifications | Medicinal Applications |
---|---|---|---|---|
4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | C₈H₇N₃O₂ | 177.16 | 3-NO₂, 4-CH₃ | Synthetic intermediate |
Pexidartinib | C₂₀H₁₅BrFN₅O₂ | 456.27 | Pyrrolopyridine core | CSF-1R inhibitor (anticancer) |
Vemurafenib | C₂₃H₁₈ClF₂N₃O₃S | 489.92 | Pyrrolopyridine core | BRAF inhibitor (melanoma) |
EGFR Inhibitor (Patent) | Variable | Variable | 4-Oxo derivatives | Anticancer agents |
The strategic importance of this scaffold is evidenced by its presence in FDA-approved drugs and clinical candidates. Vemurafenib and Pexidartinib exemplify pyrrolopyridine-based therapeutics that target kinase pathways in oncology, validating the scaffold's drug-like properties and target compatibility [2] [3]. The core structure demonstrates favorable ligand efficiency due to its balanced hydrophobicity and hydrogen bonding capacity, with calculated logP values typically ranging from 1.5-2.5 for methyl-nitro substituted derivatives. This scaffold's planarity facilitates deep binding pocket penetration, particularly in kinase targets where the bicyclic system can occupy adenine-binding regions. Recent patent activity highlights continued interest, with WO2016120196A1 and WO2020216774A1 disclosing 4H-pyrrolo[3,2-c]pyridin-4-one derivatives as potent EGFR inhibitors for treating various cancers, demonstrating the scaffold's adaptability to structural modifications while maintaining target affinity [7] [10].
The strategic placement of nitro and methyl groups on the pyrrolo[3,2-c]pyridine scaffold creates a synergistic electronic and steric profile that enhances both synthetic utility and biological activity. The nitro group at position 3 functions as a powerful electron-withdrawing group (σm = 0.71), inducing significant electronic asymmetry across the bicyclic system. This polarization enhances hydrogen bond acceptor capacity at the nitro group oxygen atoms while increasing the π-deficient character of the adjacent pyridine ring. Concurrently, the methyl group at position 4 acts as a moderate electron-donating substituent (σp = -0.17), creating a push-pull electronic environment that influences electron density distribution throughout the conjugated system. This electronic configuration facilitates interactions with biological targets featuring electron-rich regions, particularly in enzyme binding pockets containing aromatic amino acids or catalytic dyads [1] [8].
Table 2: Impact of Substituents on Pyrrolopyridine Bioactivity
Position | Substituent | Electronic Effect | Biological Consequences | Representative Activity |
---|---|---|---|---|
3 | NO₂ | Strong electron-withdrawing | Enhanced electrophilicity for nucleophilic substitution; increased binding to electron-rich targets | FGFR inhibition (IC₅₀ 10-100 nM) |
4 | CH₃ | Moderate electron-donating | Metabolic stabilization; hydrophobic pocket interactions | Antidiabetic activity (EC₅₀ 0.3-100 μM) |
3 | Br | Moderate electron-withdrawing | Halogen bonding with carbonyl oxygens | Anticancer activity |
4 | OCH₃ | Resonance donor | Increased solubility; altered metabolic profile | Kinase modulation |
The nitro group serves as a versatile synthetic handle for chemical transformations, enabling reduction to amino derivatives or nucleophilic aromatic substitution reactions. This is exemplified in 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, where the nitro group facilitates subsequent displacement reactions to generate diverse pharmacologically active derivatives [8]. The methyl group contributes to metabolic stability by blocking oxidative pathways while occupying hydrophobic pockets in target proteins. In antidiabetic pyrrolo[3,4-c]pyridine derivatives (structurally related isomers), methyl substitution at position 6 significantly improved insulin-sensitizing activity (30-37% increase) and metabolic stability compared to unsubstituted analogs [2] [3]. Computational studies of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine indicate a balanced lipophilicity (predicted logP ~1.88) that enhances membrane permeability while maintaining sufficient aqueous solubility for biological activity, positioning this specific substitution pattern as pharmacokinetically advantageous [1] .
The investigation of nitro-substituted pyrrolopyridines represents a significant chapter in heterocyclic medicinal chemistry, evolving from early alkaloid studies to targeted drug design. The journey began with the isolation of naturally occurring pyrrolopyridine alkaloids such as camptothecin from Camptotheca acuminata and variolin B from Antarctic sponges (Kirkpatrickia variolosa) in the mid-20th century. These natural products demonstrated potent antitumor activity, stimulating synthetic efforts to develop simplified analogs [2] [3]. The discovery that camptothecin functioned as a topoisomerase I inhibitor validated pyrrolopyridine scaffolds as therapeutically relevant platforms, though early derivatives lacked the strategic nitro and methyl substitutions that later emerged as pharmacophoric elements [3].
The 1990s witnessed significant advances in the medicinal chemistry of nitro-substituted heterocycles, with researchers recognizing the dual functionality of the nitro group as both a pharmacophore and synthetic intermediate. A pivotal development occurred when nitro-substituted pyrrolopyridines were identified as key intermediates for synthesizing FGFR (fibroblast growth factor receptor) inhibitors. The electron-withdrawing nitro group at position 3 enabled nucleophilic displacement with amine-containing side chains, generating potent kinase inhibitors with IC₅₀ values in the nanomolar range [8]. This synthetic strategy was further refined in the 2000s through the development of pyrrolo[3,2-c]pyridine-based EGFR inhibitors, where the nitro group served as a precursor to aniline derivatives that interacted with kinase back pocket residues [7] [10].
Table 3: Historical Milestones in Nitro-Substituted Pyrrolopyridine Research
Time Period | Development Milestone | Therapeutic Area | Key Compound(s) |
---|---|---|---|
1950s-1960s | Isolation of natural pyrrolopyridine alkaloids | Cancer | Camptothecin, Variolin B |
1980s-1990s | Synthesis of simplified pyrrolopyridine analogs | Antiviral, Anticancer | Mappicin derivatives |
Early 2000s | Nitro group as synthetic handle for kinase inhibitors | Oncology | FGFR inhibitors (e.g., EVT-3355900 derivatives) |
2010-Present | Targeted nitro-substituted EGFR inhibitors | Oncology | WO2016120196A1 derivatives |
The strategic incorporation of methyl substituents emerged as a critical design element in the 2010s to address metabolic instability issues observed in early pyrrolopyridine drug candidates. Researchers demonstrated that methyl substitution adjacent to nitrogen atoms effectively blocked oxidative N-dealkylation pathways, significantly improving pharmacokinetic profiles. This approach was exemplified in GPR119 agonists featuring pyrrolo[3,4-c]pyridine cores, where methyl substitution enhanced metabolic stability in rat liver microsomes (CL = 84 μL/min/mg) while maintaining nanomolar potency (EC₅₀ = 0.016 μM) [2] [3]. The evolution continues with recent patent applications (2020-2021) disclosing novel 4H-pyrrolo[3,2-c]pyridin-4-one derivatives bearing both nitro and methyl groups as fourth-generation EGFR inhibitors active against resistant mutations, demonstrating the enduring pharmaceutical relevance of these strategic substitutions [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: